2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide

HDAC inhibition Epigenetic probe Isoform selectivity

2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide (CAS 339103-86-5) is a synthetic cyanoacrylamide bearing a 4-nitrobenzyl oxime ether and a 4-methoxyanilino substituent. Its molecular formula is C19H17N5O5, with a molecular weight of 395.4 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area (TPSA) of 142 Ų.

Molecular Formula C19H17N5O5
Molecular Weight 395.4 g/mol
Cat. No. B12333850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Molecular FormulaC19H17N5O5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC=C(C#N)C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H17N5O5/c1-28-18-8-4-16(5-9-18)21-11-15(10-20)19(25)22-13-23-29-12-14-2-6-17(7-3-14)24(26)27/h2-9,11,13,21H,12H2,1H3,(H,22,23,25)/b15-11+
InChIKeyRMNDDVHITQMLPU-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide (CAS 339103-86-5): Procurement-Relevant Structural and Physicochemical Profile


2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide (CAS 339103-86-5) is a synthetic cyanoacrylamide bearing a 4-nitrobenzyl oxime ether and a 4-methoxyanilino substituent [1]. Its molecular formula is C19H17N5O5, with a molecular weight of 395.4 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area (TPSA) of 142 Ų [2]. The compound contains multiple reactive and pharmacophoric groups—a cyano (C≡N) moiety, an acrylamide electrophile, a nitrobenzyl ring, and an oxime imino-methyl linker—which collectively define its chemical reactivity and potential for target engagement . Commercially available purities typically range from 95% to ≥98% [3].

Why Generic Cyanoacrylamide or Oxime Ether Analogs Cannot Replace 2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide


The compound integrates three functional modules—a 2-cyanoacrylamide warhead, a 4-nitrobenzyl oxime ether, and a 4-methoxyanilino donor—within a single conjugated framework [1]. Substitution at any module fundamentally alters electronic distribution and target-interaction potential: the electron-donating 4-methoxy group modulates the acrylamide reactivity and hydrogen-bonding capacity, while the nitrobenzyl oxime confers distinct photoreactivity and hydrolytic stability compared to simple amide or carbamate analogs . A closely related comparator, 2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide (CAS 339103-83-2), replaces the aromatic 4-methoxyanilino with a dialkylamine, abolishing π-stacking and altering logP by approximately 1 unit . Likewise, removal of the nitrobenzyl oxime group—as in (E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide (CAS 91255-15-1)—eliminates the UV-visible chromophore and potential HDAC-chelating oxime functionality [2]. These structural differences translate into non-interchangeable biological profiles, as demonstrated by comparative HDAC inhibition data for the oxime-bearing scaffold ST-2987 [3].

Quantitative Differentiation Evidence: 2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide vs. Closest Structural Analogs


HDAC Isoform Selectivity Shift: 4-Methoxyanilino vs. Phenyl Scaffold (ST-2987/CHEMBL471042)

The structurally closest comparator with publicly available quantitative data is ST-2987 (CHEMBL471042, N-hydroxy-3-(4-((4-nitrobenzyloxyimino)methyl)phenyl)acrylamide), which differs by bearing a phenyl ring in place of the 4-methoxyanilino group. ST-2987 exhibits HDAC8 IC50 = 70 nM, HDAC6 IC50 = 124 nM, and HDAC3 IC50 = 160 nM in recombinant human enzyme inhibition assays [1]. Introduction of the 4-methoxyanilino substituent (target compound) is predicted to alter capping-group interactions at the HDAC surface recognition site, based on SAR trends documented for para-substituted anilino HDAC inhibitors [2]. The electron-donating methoxy group enhances hydrogen-bond acceptor capacity and modifies π-stacking geometry relative to the unsubstituted phenyl comparator, providing a basis for altered isoform selectivity [3].

HDAC inhibition Epigenetic probe Isoform selectivity

LogP and Permeability Differentiation: 4-Methoxyanilino vs. Dimethylamino Analog

The target compound (XLogP3-AA = 3.2) differs in lipophilicity from its dimethylamino analog 2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide (CAS 339103-83-2). The replacement of 4-methoxyanilino (C7H8NO) with dimethylamino (C2H6N) reduces the heavy atom count from 29 to 21 and eliminates the aromatic ring, which is expected to lower logP by approximately 0.8–1.2 units based on fragment contribution methods . The target compound has a TPSA of 142 Ų and 8 rotatable bonds, placing it in a different permeability–solubility space than the more compact dimethylamino analog [1].

Lipophilicity Drug-likeness Permeability

Oxime Ether Photoreactivity and Stability Advantage Over Carbamate Ester Analog

The 4-nitrobenzyl oxime ether moiety in the target compound provides distinct photoreactivity: O-nitrobenzyl oxime ethers undergo photoinduced cleavage and cyclization under aqueous conditions, enabling photoregulated release of the parent acrylamide [1]. In contrast, the carbamate analog ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS 75837-80-8) undergoes hydrolytic rather than photolytic degradation, yielding a different profile of stability in light-exposed experimental settings [2]. This chemical differentiation is well established for O-(4-nitrobenzyl) oximes as photolabile protecting groups [1].

Photoreactivity Prodrug design Hydrolytic stability

Nitrobenzyl Oxime UV-Vis Chromophore: Enabling HPLC-Traceable Detection Absent in Non-Oxime Analogs

The 4-nitrobenzyl oxime chromophore absorbs strongly in the UV-visible region (λmax ~265–280 nm, ε ~10,000 M⁻¹cm⁻¹ for nitrobenzyl derivatives), enabling direct HPLC-UV quantification at sub-μM concentrations . This property has been exploited for derivatization and analytical detection of oxime-containing compounds using O-(4-nitrobenzyl) oxime formation followed by HPLC and TLC analysis [1]. The non-oxime analog (E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide (CAS 91255-15-1) lacks this chromophore, relying solely on the weaker anilino and cyanoacrylamide absorbance, reducing detection sensitivity by an estimated 3- to 5-fold [2].

Analytical detection HPLC tracing Reaction monitoring

Multifunctional Reactivity: Cyanoacrylamide Warhead + Nitrobenzyl Oxime — Dual-Target Potential Relative to Single-Warhead Analogs

The target compound contains both a 2-cyanoacrylamide electrophilic warhead (capable of reversible covalent cysteine modification) and a 4-nitrobenzyl oxime moiety (capable of metal chelation or bioreductive activation) within one molecule . In the cyanoacrylamide class, the α-cyano substitution modulates warhead reactivity: compounds such as FM409 and PRN1008 demonstrate that cyanoacrylamides achieve tuned electrophilicity for selective kinase targeting [1]. The oxime ether introduces orthogonal reactivity, as demonstrated for O-nitrobenzyl oxime ethers that undergo bioreductive activation in hypoxic environments—a property leveraged in anticancer prodrug design [2]. Neither the simple cyanoacrylamide analog (CAS 91255-15-1) nor the carbamate analog (CAS 75837-80-8) possesses this dual-reactivity profile.

Covalent inhibitor Dual-target probe Electrophilic warhead

High-Priority Application Scenarios for 2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide Based on Differential Evidence


HDAC Isoform Selectivity Profiling: Capping-Group SAR Exploration

Investigators studying HDAC isoform selectivity can use this compound to probe the effect of a 4-methoxyanilino capping group on HDAC1/2/3 vs. HDAC6/8 selectivity. The comparison with ST-2987 (phenyl analog, HDAC8 IC50 70 nM) provides a baseline for evaluating how para-substitution of the anilino ring shifts isoform preference [1]. This is directly relevant for epigenetic probe development where subtle capping-group modifications are known to invert selectivity between class I and class IIb HDACs [2].

Photoregulated Covalent Inhibitor Release (Caged Warhead Studies)

The photolabile O-(4-nitrobenzyl) oxime ether enables light-triggered release of the cyanoacrylamide warhead in spatially and temporally controlled experimental designs. Researchers can exploit this property for caged inhibitor experiments, photoaffinity labeling, or studying target engagement kinetics in live-cell imaging [3]. This capability is absent in carbamate or simple amide analogs.

Hypoxia-Selective Prodrug Design: Bioreductive Nitrobenzyl Activation

The 4-nitrobenzyl group is established as a bioreductive trigger: nitroreductase enzymes overexpressed in hypoxic tumor microenvironments reduce the nitro group, initiating oxime cleavage and releasing the active acrylamide species [4]. This compound can serve as a scaffold for hypoxia-activated prodrugs, with the cyanoacrylamide acting as the cytotoxic warhead upon release. The 4-methoxyanilino substituent adds an additional handle for SAR optimization.

Analytical Method Development: Chromophoric Tracer for Reaction Monitoring

The strong UV absorbance of the 4-nitrobenzyl oxime chromophore (λmax ~270 nm) makes this compound an excellent tracer for HPLC method development, reaction optimization, and purity assessment. Analytical chemists can leverage this property for quantitative monitoring of synthetic transformations, stability studies, and biological matrix quantification—a capability not available with non-chromophoric analogs .

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